

In Vivo Anabolic Effects of S23 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S-23;S23;CCTH-methylpropionamide

Cat. No.: B1680387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S23 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in preclinical animal models. Investigated initially as a potential male hormonal contraceptive, its potent myotrophic (muscle-building) and body composition-altering properties have garnered considerable interest within the research community. This technical guide provides an in-depth overview of the in vivo anabolic effects of S23 observed in animal studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of androgen receptor modulation. All data presented herein is derived from preclinical animal studies, and S23 is not approved for human use.

Quantitative Anabolic Effects of S23

The anabolic activity of S23 has been primarily characterized in rodent models, particularly in castrated male rats, which serve as a model for androgen deficiency. The administration of S23 in these models has been shown to dose-dependently increase lean muscle mass, improve body composition by reducing fat mass, and enhance bone mineral density.

Effects on Muscle Mass

The primary anabolic effect of S23 is a significant increase in skeletal muscle mass. The levator ani muscle, a well-established biomarker for androgenic and anabolic activity in rats, has been shown to be highly responsive to S23 administration.

Table 1: Dose-Dependent Effects of S23 on Levator Ani Muscle Weight in Castrated Male Rats

S23 Dose (mg/day)	Mean Levator Ani Weight (% of Intact Control)
0.01	~40%
0.03	~60%
0.1	~100%
0.3	~120%
1.0	~130%
3.0	~130%

Data extracted from dose-response curves in Jones et al., 2009.[\[1\]](#)

Effects on Body Composition

In addition to its myotrophic effects, S23 has been observed to favorably alter body composition by reducing adipose tissue.

Table 2: Effects of S23 on Body Composition in Animal Models

Animal Model	S23 Dose	Duration	Outcome on Fat Mass	Reference
Castrated Male Rats	Dose-dependent	14 days	Dose-dependent reduction	Jones et al., 2009 [1]

Effects on Bone Mineral Density

Preclinical studies have also highlighted the positive impact of S23 on bone health, suggesting its potential in conditions associated with bone loss.

Table 3: Effects of S23 on Bone Mineral Density

Animal Model	S23 Dose	Duration	Outcome on Bone Mineral Density	Reference
Castrated Male Rats	Dose-dependent	14 days	Dose-dependent increase	Jones et al., 2009[1]

Experimental Protocols

The following section details the methodologies employed in a key preclinical study characterizing the in vivo anabolic effects of S23.

Animal Model and Experimental Design

- Animal Species: Male Sprague Dawley rats were utilized in the primary studies.[1]
- Animal Model: To assess the anabolic and androgenic activity, a castrated (orchiectomized) male rat model was employed.[1] This model is sensitive to exogenous androgens and allows for the characterization of a compound's effects in an androgen-deficient state.
- Treatment Duration: Animals were treated for 14 consecutive days.[1]
- Route of Administration: S23 was administered via daily subcutaneous injections.[2]

Dosing Regimen

- Dose Range: A range of doses from 0.01 to 3 mg/day was administered to different groups of animals to establish a dose-response relationship.[1]
- Vehicle: The vehicle used for dissolving S23 for injection is not explicitly stated in the provided search results.

Outcome Measures

- Anabolic Activity: The primary endpoint for anabolic activity was the wet weight of the levator ani muscle, normalized to body weight.[1]

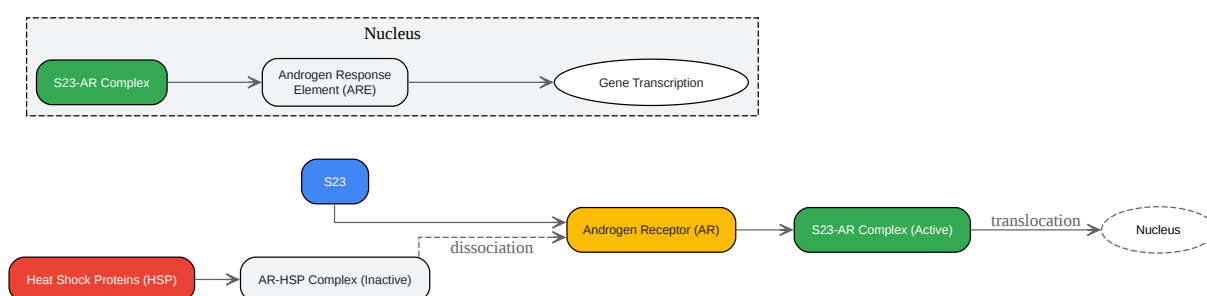
- Androgenic Activity: The wet weights of the prostate and seminal vesicles, normalized to body weight, were used as markers of androgenic activity.[1]
- Body Composition: Changes in lean mass and fat mass were assessed.[1]
- Bone Mineral Density: Effects on bone mineral density were also evaluated.[1]

Signaling Pathways

The anabolic effects of S23 are mediated through its high-affinity binding to the androgen receptor (AR). As a full agonist, S23 activates the AR, initiating a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation.

Androgen Receptor Activation

Upon binding to S23, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the S23-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

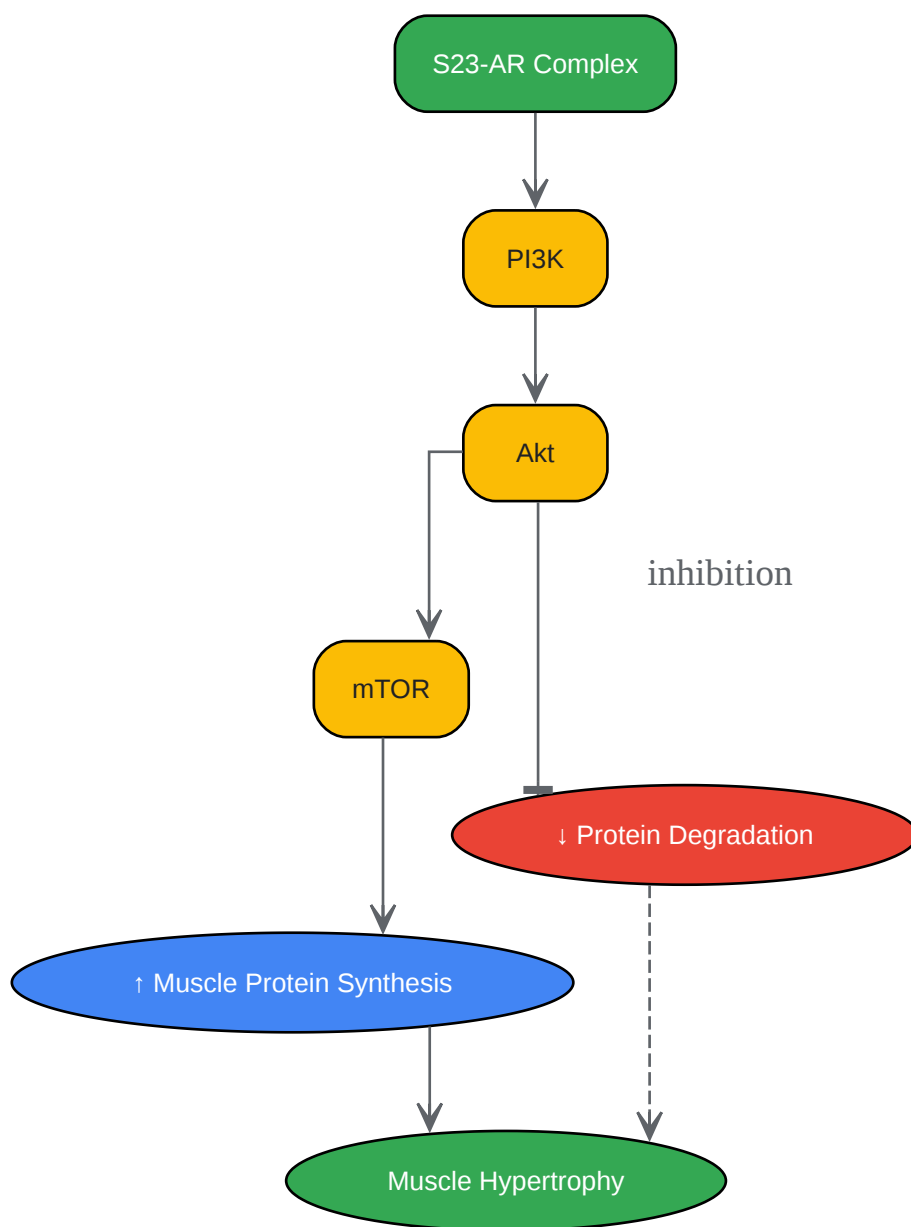


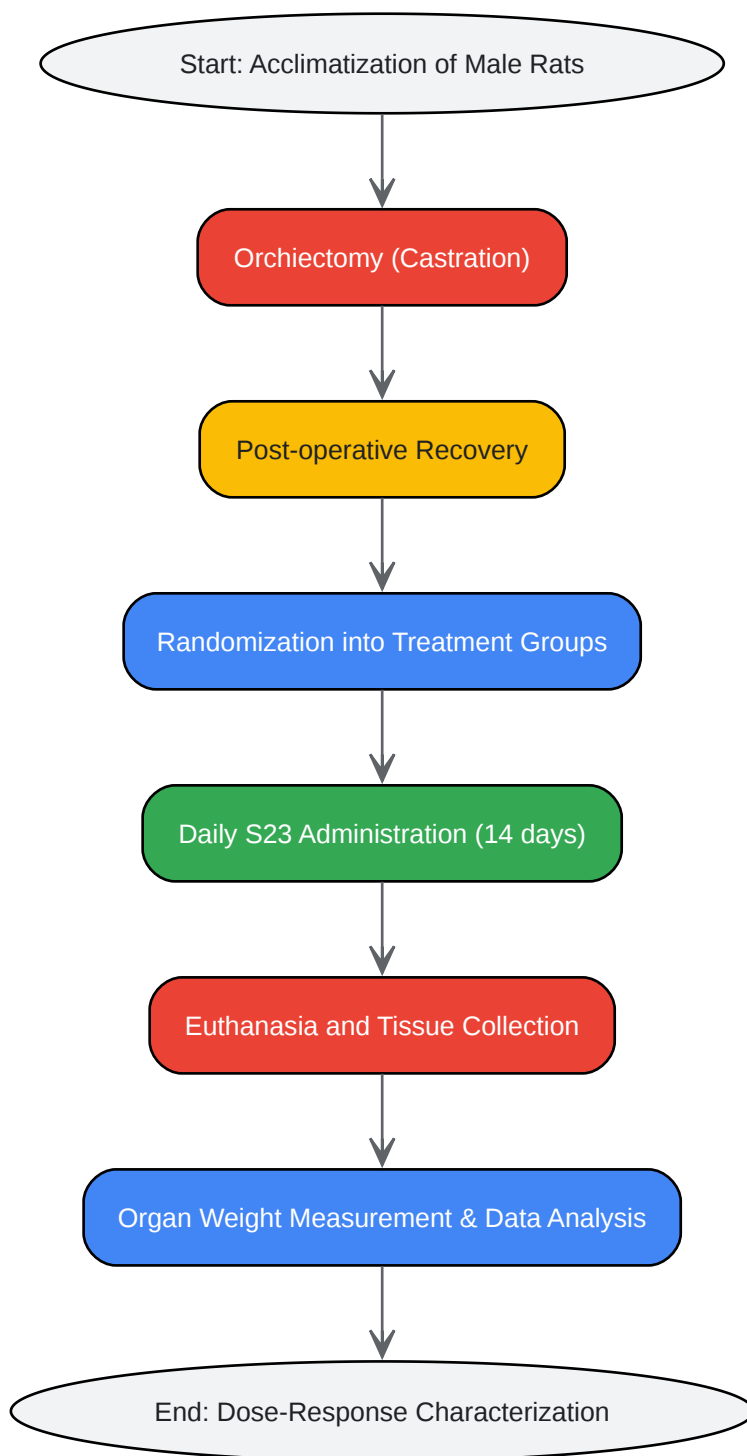
[Click to download full resolution via product page](#)

Caption: S23 activates the Androgen Receptor, leading to gene transcription.

Downstream Anabolic Signaling

Activation of the androgen receptor by S23 is believed to stimulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of muscle protein synthesis and hypertrophy. While direct evidence specifically for S23 is limited in the provided search results, this pathway is a well-established downstream effector of androgen action in skeletal muscle.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- To cite this document: BenchChem. [In Vivo Anabolic Effects of S23 in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680387#in-vivo-anabolic-effects-of-s23-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com